5-tert-Butyl-2-methoxyaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Synthetic Chemistry
Aniline and its derivatives are fundamental precursors in the synthesis of a vast range of organic compounds. bloomtechz.com Their significance stems from the reactive amino group attached to the aromatic ring, which serves as a versatile handle for numerous chemical transformations. bloomtechz.com This structural motif is integral to the production of polymers, most notably polyurethanes, as well as agrochemicals, and rubber processing chemicals. echemi.comyufenggp.comresearchgate.net
In the realm of fine chemicals, aniline derivatives are crucial intermediates for dyes and pigments. bloomtechz.comechemi.com The ability to form diazonium salts, which are themselves highly versatile intermediates, allows for the creation of a wide spectrum of azo dyes. bloomtechz.com Furthermore, the pharmaceutical industry relies heavily on aniline-based scaffolds for the synthesis of a multitude of drugs, including analgesics and anticancer agents. echemi.comresearchgate.netsci-hub.se The capacity to readily modify the aniline structure allows chemists to fine-tune the properties of target molecules, making these derivatives invaluable in drug discovery and materials science. bloomtechz.com
The Role of Alkyl and Alkoxy Substituents in Aromatic Amine Reactivity and Utility
The reactivity of the aniline ring is profoundly influenced by the nature and position of its substituents. The amino group (-NH2) itself is a very strong activating group, meaning it donates electron density into the benzene (B151609) ring, making the ring more susceptible to electrophilic aromatic substitution. masterorganicchemistry.com
Alkoxy groups, such as the methoxy (B1213986) group (-OCH3) in anisidines, are also powerful activating groups. masterorganicchemistry.com While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its ability to donate a lone pair of electrons into the aromatic π-system via resonance (+M effect) is the dominant factor. wikipedia.org This strong resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to these sites. wikipedia.org
Alkyl groups, like the tert-butyl group, are classified as moderately activating groups. masterorganicchemistry.com They donate electron density primarily through an inductive effect (+I), which stabilizes the carbocation intermediate formed during electrophilic substitution. wikipedia.org Beyond this electronic contribution, bulky alkyl groups such as tert-butyl exert a significant steric effect. researchgate.net This steric hindrance can block reactions at adjacent (ortho) positions, thereby enhancing the regioselectivity for substitution at more accessible sites, like the para position. wikipedia.org The interplay of these electronic and steric effects in polysubstituted anilines allows for precise control over chemical reactions.
Overview of Research Trajectories for Substituted Anisidines in Academic Contexts
Substituted anisidines (methoxyanilines) are a focal point of significant academic and industrial research due to their utility as synthetic intermediates. iarc.frnih.gov Research often centers on their application in the synthesis of dyes and pharmaceuticals. iarc.frut.ac.ir For instance, o-anisidine (B45086) is a known precursor in the manufacture of azo dyes and pigments. iarc.frser.nl
A prominent trajectory in academic research involves the synthesis and evaluation of novel substituted anisidines for potential biological activity. nih.gov Scientists explore how modifying the substitution pattern on the anisidine ring impacts pharmacological properties, leading to the development of compounds for areas like oncology and infectious diseases. hsppharma.com The electrochemical properties of anisidines are also of interest, particularly in the field of conducting polymers, where poly(o-anisidine) and its composites are studied for applications in sensors and anti-corrosion coatings. rsc.orgresearchgate.net Recent studies have also focused on developing new catalytic methods to achieve unconventional substitution patterns on the anisidine core, providing access to previously hard-to-make molecules for drug discovery. nih.gov
Scope and Objectives of Research on 5-tert-Butyl-2-methoxyaniline
Research concerning this compound, also known as 5-tert-butyl-o-anisidine, is centered on its role as a specialized organic building block. Its chemical identity is defined by the Chemical Abstracts Service (CAS) number 3535-88-4. sigmaaldrich.com The molecule's structure features a unique combination of three distinct functional groups on the benzene ring: a nucleophilic amino group, a strongly electron-donating methoxy group, and a bulky, electron-donating tert-butyl group.
The primary objective of utilizing this compound in synthesis is to leverage this specific substitution pattern. The electronic effects of the methoxy and tert-butyl groups synergistically activate the aromatic ring, while their positions, along with the steric bulk of the tert-butyl group, provide regiochemical control in further synthetic transformations. This makes this compound a valuable intermediate for constructing complex molecules with precisely defined architectures. It is used in the synthesis of heterocyclic compounds and other advanced intermediates for potential application in medicinal chemistry and materials science. For example, it serves as a key precursor for the synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3535-88-4 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₇NO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 179.26 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Yellow liquid | sigmaaldrich.com |
| Melting Point | 29-30 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 204-208 °C | sigmaaldrich.comsigmaaldrich.com |
| Density | 0.988 g/mL at 25 °C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWCHQCOINWUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624347 | |
| Record name | 4-tert-Butyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-88-4 | |
| Record name | 4-tert-Butyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 5 Tert Butyl 2 Methoxyaniline
Established Synthetic Pathways and Chemical Transformations
The construction of the 5-tert-Butyl-2-methoxyaniline scaffold is predominantly approached through two main strategies: direct functionalization of a substituted anisole (B1667542) core or convergent synthesis involving the formation of the key carbon-nitrogen bond at a later stage.
Direct Functionalization Routes
A common and straightforward approach to the synthesis of this compound involves the direct functionalization of 4-tert-butylanisole. This multi-step process typically includes an electrophilic aromatic substitution followed by a reduction step.
The key transformation in this route is the regioselective nitration of 4-tert-butylanisole. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the tert-butyl group is a bulky activating group that also directs to the ortho and para positions. Due to the steric hindrance imposed by the tert-butyl group, the nitration is expected to occur predominantly at the position ortho to the methoxy group and meta to the tert-butyl group, yielding 2-nitro-4-tert-butylanisole.
A typical nitration procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
| Step | Reaction | Reagents and Conditions | Key Intermediate |
| 1 | Nitration | 4-tert-butylanisole, HNO₃, H₂SO₄, low temperature | 2-nitro-4-tert-butylanisole |
| 2 | Reduction | 2-nitro-4-tert-butylanisole, Reducing agent (e.g., Fe/HCl, H₂/Pd-C) | This compound |
Following the successful nitration, the resulting 2-nitro-4-tert-butylanisole is then subjected to a reduction reaction to convert the nitro group into the desired amine functionality. A variety of reducing agents can be employed for this transformation. Classic methods include the use of metals in acidic media, such as iron in hydrochloric acid (Béchamp reduction). researchgate.net Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a widely used and often cleaner method for this reduction. orgsyn.org
Convergent Synthesis Strategies
Convergent synthesis offers an alternative approach where the aromatic ring is assembled with the required substituents through coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be employed to form the crucial C-N bond. wikipedia.org
In a potential convergent synthesis of this compound, a key intermediate would be a halogenated derivative of 4-tert-butylanisole, such as 2-bromo-4-tert-butylanisole or 2-iodo-4-tert-butylanisole. This haloanisole can then be coupled with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Bromo-4-tert-butylanisole | Ammonia or protected amine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., tBu₃P) | This compound |
The choice of the palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination and needs to be optimized for the specific substrates. rug.nlacsgcipr.org This method offers flexibility in the choice of the amine source and can tolerate a wide range of functional groups.
Advanced Precursor Utilization in this compound Synthesis
While the direct functionalization of 4-tert-butylanisole is a common route, advancements in synthetic methodology could involve the use of more elaborate precursors to introduce the required functionalities with greater control and efficiency. For instance, a synthetic strategy could commence from a pre-functionalized benzene (B151609) ring containing a bromine or iodine atom at a specific position, which would then be elaborated through sequential cross-coupling and functional group transformations to install the tert-butyl, methoxy, and amino groups. However, for a relatively simple molecule like this compound, the use of highly advanced and complex precursors is often not economically viable compared to the more straightforward established routes.
Green Chemistry and Sustainable Synthetic Methodologies Applied to Aromatic Amines
The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to minimize environmental impact and improve safety. This is particularly relevant for the nitration and reduction steps involved in the direct functionalization route.
Green Nitration: Traditional nitration methods using mixed acids (sulfuric and nitric acid) generate significant amounts of acidic waste. Greener alternatives focus on the use of solid acid catalysts, such as zeolites, or milder nitrating agents. tandfonline.com For instance, the use of tert-butyl nitrite (B80452) as a nitrating agent has been explored for the chemoselective nitration of phenols and sulfonamides, offering a less hazardous alternative to strong acids. nih.govrsc.org
| Green Approach | Reagent/Catalyst | Advantages |
| Solid Acid Catalysis | Zeolites | Recyclable, reduced acid waste |
| Milder Nitrating Agents | tert-Butyl nitrite | Less hazardous, avoids strong acids |
Green Reduction of Nitroarenes: The reduction of nitroarenes is another area where green chemistry has made significant contributions. Catalytic transfer hydrogenation (CTH) has emerged as a safer and more sustainable alternative to using high-pressure hydrogen gas or stoichiometric metal reductants. organic-chemistry.orgresearchgate.net In CTH, a hydrogen donor like formic acid or hydrazine is used in the presence of a catalyst, often a noble metal like palladium or a more abundant and less toxic metal like iron. organic-chemistry.orgacs.org These reactions can often be carried out under milder conditions and with higher selectivity. nih.gov
Chemical Reactivity and Mechanistic Investigations of 5 Tert Butyl 2 Methoxyaniline
Amination Reactivity and Pathways
The chemical behavior of 5-tert-butyl-2-methoxyaniline is significantly influenced by the amine (-NH₂) functionality. This primary aromatic amine group serves as a key reactive center, participating in a variety of chemical transformations. Its reactivity is modulated by the electronic interplay with the methoxy (B1213986) and tert-butyl substituents on the aromatic ring.
The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity is enhanced by the electron-donating effects of both the methoxy (-OCH₃) and tert-butyl groups. The methoxy group, through its resonance effect (+R), and the tert-butyl group, through its inductive effect (+I), increase the electron density on the aromatic ring and, consequently, on the amine nitrogen. This heightened electron density makes the amine group a potent nucleophile, readily attacking electrophilic centers.
Common reactions stemming from this nucleophilicity include:
Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(5-tert-butyl-2-methoxyphenyl)acetamide.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, although polyalkylation can be a competing side reaction.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, also known as Schiff bases.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring via Sandmeyer or related reactions.
The steric bulk of the ortho-methoxy group may have a minor influence on the approach of very large electrophiles to the nitrogen atom, but generally, the electronic activation dominates its reactivity.
Electrophilic aromatic substitution (SₑAr) is a hallmark reaction for benzene (B151609) derivatives, and the outcome is dictated by the directing effects of the substituents already present on the ring. wikipedia.org In this compound, the ring contains three substituents: an amino group, a methoxy group, and a tert-butyl group.
Amino Group (-NH₂): A very strong activating group with a powerful ortho, para-directing effect due to its ability to donate its lone pair of electrons into the ring via resonance.
Methoxy Group (-OCH₃): Also a strong activating group that directs incoming electrophiles to the ortho and para positions. askthenerd.com
tert-Butyl Group (-C(CH₃)₃): A weakly activating group that directs ortho and para through inductive electron donation and hyperconjugation. stackexchange.com
The positions available for substitution are C3, C4, and C6. The combined directing effects of the existing groups determine the regioselectivity of SₑAr reactions. The amino and methoxy groups are the most powerful activators and their influence will dominate.
Attack at C6: This position is ortho to the strongly activating amino group and meta to the methoxy and tert-butyl groups. It is highly favored.
Attack at C4: This position is para to the strongly activating amino group and ortho to the tert-butyl group. This position is also highly favored electronically.
Attack at C3: This position is ortho to the methoxy group but meta to the more powerful amino group. Substitution at this site is less likely.
Therefore, electrophilic attack will predominantly occur at the C4 and C6 positions. The final product distribution will be a balance between the powerful electronic directing effects and the steric hindrance imposed by the bulky tert-butyl group, which may slightly disfavor attack at the adjacent C4 position.
| Position | Relation to -NH₂ (Strongest Activator) | Relation to -OCH₃ (Strong Activator) | Relation to -tBu (Weak Activator) | Predicted Outcome |
|---|---|---|---|---|
| C3 | meta | ortho | meta | Minor/Not favored |
| C4 | para | meta | ortho | Major Product (Potential steric hindrance from tBu) |
| C6 | ortho | meta | meta | Major Product |
Role of the tert-Butyl Group in Steric and Electronic Modulation of Reactivity
The tert-butyl group, while a simple alkyl substituent, plays a crucial dual role in modifying the reactivity of the this compound molecule. rsc.org
Steric Effects: The most significant contribution of the tert-butyl group is its steric bulk. fiveable.me Composed of a central carbon atom bonded to three methyl groups, it occupies a large volume. taylorandfrancis.com This steric hindrance can:
Influence Regioselectivity: As mentioned, it can impede the approach of an electrophile to the adjacent C4 position during electrophilic aromatic substitution, potentially increasing the proportion of the product substituted at the less hindered C6 position. askthenerd.com
Restrict Conformational Freedom: The bulky group can lock the molecule into specific conformations, which may affect the reactivity of the nearby functional groups.
Act as a Protecting Group: In some synthetic contexts, the steric bulk of a tert-butyl group can be exploited to block a specific site on a molecule from reacting. fiveable.me
Electronic Effects: Electronically, the tert-butyl group acts as a weak electron-donating group. This occurs through two mechanisms:
Inductive Effect (+I): The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a net donation of electron density through the sigma bond framework. stackexchange.com
Hyperconjugation: The sigma bonds of the methyl groups can overlap with the pi system of the aromatic ring, delocalizing electron density and stabilizing the ring, particularly any cationic intermediates formed during SₑAr. stackexchange.com
While these electronic effects render the tert-butyl group an activating, ortho-para director, its influence is considerably weaker than that of the amino and methoxy groups. stackexchange.com Its primary role in directing reactivity in this specific molecule is therefore steric rather than electronic.
Transformations Involving the Methoxy Moiety
The methoxy group (-OCH₃) is generally stable under many reaction conditions. However, it can be specifically targeted for transformation, most commonly through ether cleavage to yield a phenol. This demethylation reaction is a standard procedure in organic synthesis.
The cleavage of the aryl-O bond in methoxybenzene derivatives is typically achieved using strong protic acids or Lewis acids.
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydriodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the bromide or iodide ion on the methyl group (an Sₙ2 reaction), releasing methyl bromide or methyl iodide and the free phenol.
Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers, often working under milder conditions than strong acids. The reaction involves coordination of the Lewis acidic boron atom to the ether oxygen, followed by the transfer of a bromide to the methyl group.
For this compound, treatment with a reagent like BBr₃ would be expected to selectively cleave the methoxy group, yielding 2-amino-4-tert-butylphenol. Care must be taken with reaction conditions, as the amine group could also be protonated or interact with the Lewis acid.
Reaction Mechanisms and Kinetic Studies of this compound Derivatives
While specific kinetic studies on this compound are not extensively documented in readily available literature, its mechanistic behavior can be reliably inferred from the well-established principles of physical organic chemistry and studies of analogous substituted anilines and anisoles.
The mechanism for electrophilic aromatic substitution, the most characteristic reaction of this molecule, proceeds through a two-step process involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org
Formation of the Arenium Ion (Rate-Determining Step): The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This step disrupts the aromaticity of the ring and is the slow, rate-determining step of the reaction. masterorganicchemistry.com The stability of the resulting arenium ion is paramount. The amino, methoxy, and tert-butyl groups all help to stabilize the positive charge in the intermediate through resonance and induction, thereby increasing the reaction rate compared to benzene.
Deprotonation (Fast Step): A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final substitution product. masterorganicchemistry.com
Kinetic studies on related systems show that electron-donating groups significantly accelerate the rate of electrophilic substitution. The methoxy group in anisole (B1667542), for example, makes the ring react about 10,000 times faster than benzene in nitration reactions. askthenerd.com The amino group is an even stronger activator. Therefore, this compound is expected to be extremely reactive towards electrophiles. The rate of reaction would be significantly faster than that of benzene, toluene, or anisole alone, due to the cumulative activating effect of the three electron-donating groups.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Impact on Arenium Ion |
|---|---|---|---|---|
| -NH₂ | +R >> -I | Strongly Activating | ortho, para | Strongly Stabilizing |
| -OCH₃ | +R > -I | Strongly Activating | ortho, para | Strongly Stabilizing |
| -C(CH₃)₃ | +I, Hyperconjugation | Weakly Activating | ortho, para | Weakly Stabilizing |
Derivatization and Functionalization Studies of 5 Tert Butyl 2 Methoxyaniline
Synthesis of Schiff Bases and Related Imines from 5-tert-Butyl-2-methoxyaniline
The formation of Schiff bases, or azomethines, is a fundamental reaction of primary amines, including this compound. This condensation reaction with aldehydes or ketones yields imines, which are pivotal intermediates in organic synthesis. The reaction is typically catalyzed by an acid, such as glacial acetic acid, and involves the elimination of a water molecule. rdd.edu.iqekb.eg
The general reaction involves mixing equimolar amounts of this compound with a suitable carbonyl compound in a solvent like ethanol, followed by refluxing, often with a catalytic amount of acid. ekb.egfud.edu.ng The presence of the electron-donating methoxy (B1213986) and tert-butyl groups on the aniline (B41778) ring enhances the nucleophilicity of the amino group, facilitating the initial attack on the carbonyl carbon.
A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse range of Schiff bases with different steric and electronic properties. These products can be used in the synthesis of heterocyclic compounds or as ligands for metal complexes.
Table 1: Potential Reactants for Schiff Base Synthesis with this compound
| Carbonyl Compound | Expected Schiff Base Product Name |
| Benzaldehyde | (E)-N-benzylidene-5-(tert-butyl)-2-methoxyaniline |
| Salicylaldehyde | 2-(((E)-(5-(tert-butyl)-2-methoxyphenyl)imino)methyl)phenol |
| 4-Methoxybenzaldehyde | (E)-5-(tert-butyl)-2-methoxy-N-(4-methoxybenzylidene)aniline |
| Acetone | N-(propan-2-ylidene)-5-(tert-butyl)-2-methoxyaniline |
| Acetophenone | N-(1-phenylethylidene)-5-(tert-butyl)-2-methoxyaniline |
Formation of Substituted Ureas and Carbodiimides Incorporating this compound
Substituted ureas are another important class of derivatives accessible from this compound. A common and efficient method for their synthesis is the reaction of the amine with an isocyanate. beilstein-journals.orgresearchgate.net This reaction is typically a straightforward nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon of the isocyanate group, and it often proceeds under mild conditions without the need for a catalyst.
The reaction of this compound with various alkyl or aryl isocyanates would yield N-(5-tert-butyl-2-methoxyphenyl)-N'-substituted ureas. The properties of these ureas can be tuned by the choice of the isocyanate. Hindered ureas, in particular, have been shown to act as masked isocyanates, enabling carbamoylation of other nucleophiles under neutral conditions. nih.gov
Table 2: Examples of Isocyanates for the Synthesis of Substituted Ureas
| Isocyanate Reactant | Resulting Substituted Urea Product |
| Phenyl isocyanate | 1-(5-(tert-butyl)-2-methoxyphenyl)-3-phenylurea |
| Methyl isocyanate | 1-(5-(tert-butyl)-2-methoxyphenyl)-3-methylurea |
| tert-Butyl isocyanate | 1-(tert-butyl)-3-(5-(tert-butyl)-2-methoxyphenyl)urea |
| Cyclohexyl isocyanate | 1-(5-(tert-butyl)-2-methoxyphenyl)-3-cyclohexylurea |
Carbodiimides are compounds containing the functional group RN=C=NR. While not typically synthesized in a single step from anilines, their formation often involves intermediates derived from ureas or thioureas. The synthesis of carbodiimides has evolved from using toxic reagents to more modern, metal-free mediated cross-coupling reactions of isocyanides with amines. researchgate.net this compound could be a precursor in multi-step sequences to generate these valuable synthetic reagents.
Heterocyclic Compound Formation Utilizing this compound as a Building Block
The aromatic ring and the reactive amino group of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds.
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as 1,2,3-triazoles or 1,2,4-triazoles. mdpi.com These structures are prevalent in medicinal chemistry and materials science. mdpi.comresearchgate.net One of the most prominent methods for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry."
To incorporate this compound into a triazole ring via this method, it would first need to be converted into the corresponding azide (B81097). This is typically achieved by diazotization of the aniline with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with an azide source like sodium azide. The resulting 5-(tert-butyl)-2-methoxy-1-azidobenzene could then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.
Alternative strategies for 1,2,4-triazole (B32235) synthesis involve the condensation of hydrazides with various reagents or the cyclization of thiosemicarbazide (B42300) derivatives. nih.govorientjchem.org this compound could be incorporated into these synthetic routes by first being converted into a suitable acylating agent or by reacting with thiophosgene (B130339) to form an isothiocyanate, which can then be reacted with hydrazines.
Spiroindolenines are complex, three-dimensional structures that are considered privileged scaffolds in many indole (B1671886) alkaloids. nih.gov Recent research has demonstrated the synthesis of spiro[indole-isoquinolines] through a one-pot, four-step process involving the reaction of an N-aryl tertiary amine, an isocyanide, and an electron-rich aniline, mediated by visible light. nih.gov
Given that this compound is an electron-rich aniline due to its substituents, it is a strong candidate for use in this type of reaction. The proposed mechanism involves an initial oxidation of an N-aryl tertiary amine to form an iminium ion. This ion then participates in a three-component Ugi-type reaction with the aniline (this compound) and an isocyanide to form an α-aminoamidine intermediate. A subsequent oxidation and intramolecular electrophilic aromatic substitution would then lead to the final spiroindolenine product. nih.gov This strategy highlights a pathway to highly complex molecular architectures from relatively simple starting materials.
Polymerization and Oligomerization Studies Involving this compound Analogues (e.g., conducting polymers)
Polyaniline and its derivatives are a significant class of conducting polymers. Their electrical properties can be modulated by introducing substituents onto the aniline monomer. The polymerization of aniline derivatives is often carried out via chemical or electrochemical oxidation in an acidic medium.
Studies on the copolymerization of aniline with 2-methoxyaniline (o-anisidine) have shown that the resulting copolymers are soluble in common organic solvents, making them more processable than polyaniline itself. acs.org The methoxy group influences the electronic properties and the morphology of the polymer.
It is expected that polymers or copolymers derived from this compound would also exhibit good solubility due to the presence of both the methoxy and the bulky tert-butyl groups, which would disrupt inter-chain packing. The electronic effects of these substituents—both being electron-donating—would increase the electron density on the polymer backbone, which could in turn affect its redox potentials and conductivity. The steric hindrance from the tert-butyl group might also influence the polymerization mechanism and the final molecular weight of the polymer. rsc.org
Development of Complex Organic Scaffolds from this compound
Beyond its use in the synthesis of specific heterocyclic systems, this compound can serve as a foundational building block for the construction of more elaborate and complex organic scaffolds. dartmouth.edu Its utility is demonstrated by analogy with structurally similar compounds that are key fragments in pharmacologically active molecules. For instance, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial precursor for numerous protein kinase inhibitors, including potent inhibitors of VEGFR2, a key receptor in angiogenesis. nih.gov
The synthetic handles on this compound—the nucleophilic amine and the activatable aromatic ring—allow for a variety of synthetic transformations. The amino group can be acylated, alkylated, or used to direct ortho-lithiation, while the aromatic ring is susceptible to electrophilic substitution, with the directing effects of the substituents guiding the position of incoming electrophiles. These reactions, combined with cross-coupling methodologies, can be used to assemble complex polycyclic molecules in a stepwise or one-pot fashion. jyamaguchi-lab.com The synthesis of spiroindolenines, as discussed in section 4.3.2, is a prime example of how this building block can be integrated into a multi-component reaction to rapidly generate molecular complexity. nih.gov
Applications in Advanced Chemical Research and Materials Science
5-tert-Butyl-2-methoxyaniline as a Ligand in Organometallic Chemistry
In organometallic chemistry, the utility of this compound is primarily realized through its derivatives, which serve as ligands for transition metals. The electronic nature and steric bulk of the substituents on the aniline (B41778) ring are crucial in tuning the properties of the resulting metal complexes, influencing their stability, solubility, and catalytic activity.
While this compound itself can act as a simple monodentate ligand, it is more commonly used to construct more complex multidentate ligand systems that form stable complexes with transition metals like palladium and copper.
Palladium Complexes: Substituted anilines are recognized as effective ancillary ligands for palladium(II) N-heterocyclic carbene (NHC) complexes. organic-chemistry.orgnih.gov These anilines can stabilize the metal center, and their electronic properties can fine-tune the catalytic activity of the complex. nih.gov For instance, palladium(II) complexes with salicylaldehyde-derived ligands, which share phenolic and oxygen-donor characteristics with methoxy-substituted anilines, readily form square planar complexes. nih.govmdpi.com A ligand derived from this compound would coordinate to a palladium(II) center, with the potential for the methoxy (B1213986) group to participate in chelation, thereby influencing the geometry and electronic environment of the metal.
Copper Complexes: The coordination chemistry of copper with nitrogen-donor ligands is extensive. Copper(II) complexes with N,N'-bidentate ligands derived from substituted anilines have been synthesized, exhibiting geometries ranging from distorted square planar to chloro-bridged square pyramidal structures. researchgate.net Similarly, copper(I) and copper(II) can form stable complexes with anionic nitrogen ligands derived from the deprotonation of amines or amides, often supported by other chelating ligands. nih.gov A Schiff base ligand derived from the condensation of this compound with an aldehyde would create a multidentate chelating agent capable of forming stable, well-defined complexes with copper, suitable for applications in catalysis. nih.gov
| Metal Center | Ligand Type | Typical Geometry | Reference |
|---|---|---|---|
| Palladium(II) | (NHC)(Aniline) | Square Planar | organic-chemistry.orgnih.gov |
| Copper(II) | N-(pyridin-2-ylmethyl)aniline | Distorted Square Planar / Square Pyramidal | researchgate.net |
| Copper(I) | Anionic Amidate/Imidate | Trigonal Planar | nih.gov |
| Palladium(II) | Substituted Salicylaldehyde | Square Planar | nih.govmdpi.com |
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. scripps.edu The synthesis of NHC precursors, typically imidazolium salts, often begins with primary amines or anilines. beilstein-journals.org
A straightforward and atom-economical method for preparing symmetrical 1,3-diaryl-imidazolium salts involves the condensation of two equivalents of an aniline with glyoxal, followed by cyclization with a C1 source like formaldehyde or its equivalent. beilstein-journals.org Applying this strategy, this compound can be used to synthesize a 1,3-bis(5-tert-butyl-2-methoxyphenyl)imidazolium salt. The resulting NHC ligand would feature significant steric bulk from both the tert-butyl groups and the ortho-methoxy groups, which would create a sterically demanding coordination pocket around the metal center it binds to. The electron-donating methoxy groups would also enhance the electron-donating character of the NHC ligand, influencing the reactivity of the metal complex. scripps.edu
The true value of ligands derived from this compound is demonstrated in their application in catalysis, where the ligand structure directly impacts the efficiency and selectivity of the reaction.
Mizoroki-Heck Reactions: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, is frequently catalyzed by palladium complexes, particularly those bearing NHC ligands. academie-sciences.fr The catalytic activity of Pd-NHC complexes is highly dependent on the steric and electronic properties of the NHC. researchgate.netacs.org A palladium complex featuring an NHC derived from this compound would be expected to be a highly active catalyst. The bulky tert-butyl and ortho-methoxy groups would promote the reductive elimination step and stabilize the active Pd(0) species, potentially leading to high turnover numbers and efficiency in coupling sterically hindered substrates. researchgate.net
CO2 Fixation: The chemical fixation of carbon dioxide into valuable chemicals is a critical area of green chemistry research. Transition metal complexes are effective catalysts for these transformations, such as the reaction of CO2 with epoxides to form cyclic carbonates. nih.govrsc.org Zinc, copper, and other transition metal complexes with nitrogen-containing ligands have shown significant activity. nih.govwikipedia.org A metal complex bearing a ligand derived from this compound could serve as a catalyst for CO2 fixation. The aniline nitrogen and methoxy oxygen could act as a bidentate ligand system, activating the metal center for interaction with CO2 or the substrate, facilitating cyclization reactions. researchgate.net
Utilization in Supramolecular Chemistry Research
Supramolecular chemistry involves the study of non-covalent interactions to form organized molecular assemblies. The functional groups on this compound make it an excellent candidate for designing specific supramolecular structures. The primary amine group (-NH2) is a potent hydrogen bond donor, while the methoxy group (-OCH3) and the aromatic ring's π-system can act as hydrogen bond acceptors. nih.govresearchgate.net
Role in the Design and Synthesis of Advanced Materials
The unique combination of functional groups in this compound makes it a valuable monomer for the synthesis of advanced materials with tailored properties.
Polyaniline is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. Introducing substituents onto the aniline ring is a key strategy for modifying its properties, such as solubility, processability, and electrochemical behavior.
The presence of a methoxy group, as seen in poly(o-anisidine), is known to decrease the electrical conductivity compared to unsubstituted polyaniline. ias.ac.in This is attributed to steric constraints imposed by the methoxy group, which can disrupt the planarity of the polymer backbone and increase the distance between polymer chains, thus reducing interchain charge transport. ias.ac.in However, the methoxy group often improves the solubility of the polymer in common organic solvents. mdpi.com
Copolymerization of aniline with o-anisidine (B45086) allows for the fine-tuning of these properties, creating materials with intermediate conductivity and enhanced processability. ias.ac.intandfonline.comacs.org The incorporation of this compound as a monomer or co-monomer in aniline polymerization would be expected to yield a highly soluble and processable conducting polymer. The bulky tert-butyl group would further increase the interchain spacing, likely leading to a more amorphous polymer with lower conductivity but significantly improved solubility in organic solvents, making it suitable for solution-based processing techniques like spin-coating or inkjet printing for electronic applications. ias.ac.inmdpi.com
| Substituent Group | Effect on Polymer Property | Rationale | Reference |
|---|---|---|---|
| -OCH3 (Methoxy) | Increases solubility, decreases conductivity | Steric hindrance disrupts planarity and increases interchain distance | ias.ac.inmdpi.com |
| -C(CH3)3 (tert-Butyl) | Significantly increases solubility, decreases conductivity | Large steric bulk prevents chain packing and enhances solvent interaction | ias.ac.in |
The Strategic Role of this compound in Advanced Chemical Synthesis
This compound, a substituted aniline derivative, is emerging as a valuable building block in the landscape of advanced chemical research and materials science. Its unique structural features, namely the bulky tert-butyl group and the electron-donating methoxy group, impart specific properties to the molecules synthesized from it. This article explores the applications of this compound as an organic building block for functional materials and as a crucial intermediate in the academic synthesis of complex organic molecules.
The distinct substitution pattern on the aniline ring of this compound makes it a versatile precursor for a range of specialized applications.
Organic Building Blocks for Functional Materials
The incorporation of this compound into polymer structures can significantly influence the material's properties. The sterically hindering tert-butyl group can disrupt polymer chain packing, leading to materials with altered morphology and solubility.
One notable application is in the formulation of self-healing polymer composites. A patent has listed this compound as a potential amine component in the creation of these advanced materials. nih.gov Self-healing polymers have the intrinsic ability to repair damage, and the choice of amine can affect the cross-linking density and the dynamics of the healing process. While the patent provides a broad scope of possible amines, the inclusion of this compound suggests its utility in creating robust and potentially healable polymer networks.
The presence of both a bulky, hydrophobic tert-butyl group and a more polar methoxy group provides a unique combination of properties that can be exploited in the design of functional polymers with tailored characteristics.
Intermediate in the Academic Synthesis of Complex Organic Molecules
Perhaps the most well-documented application of this compound is its role as a key intermediate in the synthesis of biologically active complex molecules, particularly in the development of pharmaceuticals.
Extensive patent literature demonstrates the use of this compound in the synthesis of a class of compounds known as ω-carboxyaryl substituted diphenyl ureas, which have been investigated as potent inhibitors of raf kinase. nih.govnih.govrsc.orgresearchgate.netmdpi.com Raf kinases are critical components of signaling pathways that regulate cell proliferation and survival, and their inhibition is a key strategy in cancer therapy.
The synthesis of these complex urea derivatives typically involves the reaction of this compound with an appropriate isocyanate or a phosgene equivalent like carbonyldiimidazole (CDI) to form the urea linkage.
For instance, one synthetic route involves converting this compound into the corresponding 5-tert-butyl-2-methoxyphenyl isocyanate. This isocyanate is then reacted with another aniline derivative to produce the final asymmetrical urea. nih.govresearchgate.net In an alternative approach, this compound is reacted with CDI, followed by the addition of a second amine to form the urea. nih.govrsc.orgmdpi.com
The following table summarizes the role of this compound as a reactant in the synthesis of these potential therapeutic agents, as described in the patent literature.
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Isocyanate | Asymmetrical Urea | Raf Kinase Inhibitor |
| This compound | Carbonyldiimidazole (CDI), then another amine | Asymmetrical Urea | Raf Kinase Inhibitor |
These examples underscore the importance of this compound as a crucial starting material in multi-step syntheses aimed at producing complex and medicinally relevant molecules. The specific substitution pattern of this aniline is often a key design element in achieving the desired biological activity and pharmacokinetic properties of the final compound.
Structural and Spectroscopic Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-tert-Butyl-2-methoxyaniline by mapping the chemical environments of its proton and carbon nuclei.
The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aromatic region displays a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The tert-butyl and methoxy (B1213986) groups each produce a sharp singlet due to the equivalence of their respective protons. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -C(CH₃)₃ | ~1.30 | Singlet (s) | N/A | 9H |
| -OCH₃ | ~3.85 | Singlet (s) | N/A | 3H |
| -NH₂ | ~3.70 | Broad Singlet (br s) | N/A | 2H |
| Ar-H (H6) | ~6.65 | Doublet (d) | J ≈ 8.5 Hz | 1H |
| Ar-H (H3) | ~6.75 | Doublet (d) | J ≈ 2.5 Hz | 1H |
| Ar-H (H4) | ~6.90 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum would show eleven distinct signals, corresponding to the six aromatic carbons, the four carbons of the tert-butyl group (one quaternary and three equivalent methyls), and the single methoxy carbon.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~31.5 |
| -C(CH₃)₃ | ~34.0 |
| -OCH₃ | ~55.5 |
| Ar-C (C3) | ~112.0 |
| Ar-C (C6) | ~115.5 |
| Ar-C (C4) | ~117.0 |
| Ar-C (C1) | ~137.0 |
| Ar-C (C5) | ~142.0 |
| Ar-C (C2) | ~147.0 |
In the study of more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For a derivative, it could confirm the connectivity of the aromatic protons and trace the coupling network through any attached aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is critical for establishing the connectivity between different functional groups, for instance, confirming the placement of a substituent by observing a correlation from its protons to the carbons of the aniline (B41778) ring. researchgate.net
These advanced methods are essential for confirming the structure of novel compounds synthesized using this compound as a building block. beilstein-journals.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum would display prominent absorption bands corresponding to the N-H stretching of the primary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O stretch of the methoxy group.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak, the aromatic ring vibrations and symmetric stretches of the tert-butyl group typically produce strong, sharp signals, making it a useful tool for confirming the core structure. scirp.org
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | FT-IR | 3450 - 3300 | Medium |
| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (t-Butyl, Methoxy) | FT-IR, Raman | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | FT-IR, Raman | 1620 - 1580 | Strong |
| N-H Bend (Scissoring) | FT-IR | 1650 - 1590 | Medium |
| C-N Stretch | FT-IR | 1340 - 1250 | Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | FT-IR | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch (Aryl Ether) | FT-IR | 1075 - 1020 | Medium |
Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₇NO), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 180.1383 Da.
In addition to precise mass, MS is used to study the fragmentation pathways of the molecule upon ionization, which provides valuable structural information. The fragmentation of this compound is expected to be dominated by cleavages related to the stable tert-butyl group. researchgate.net
A primary and highly characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion to form a highly stable tertiary carbocation. This fragment [M-15]⁺ is often the base peak in the spectrum. Further fragmentation can occur through pathways typical for anilines and anisoles.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Ion | Loss from Parent/Fragment |
|---|---|---|
| 179 | [C₁₁H₁₇NO]⁺• (Molecular Ion) | N/A |
| 164 | [M - CH₃]⁺ | Loss of methyl radical (•CH₃) |
| 148 | [M - OCH₃]⁺ | Loss of methoxy radical (•OCH₃) |
| 122 | [M - C₄H₉]⁺ | Loss of tert-butyl radical (•C₄H₉) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a compound in the solid state, detailing bond lengths, bond angles, and intermolecular interactions. As of this writing, a public crystal structure for this compound has not been reported. However, crystal structures of complex derivatives containing this moiety have been studied. nih.gov
Should a crystal structure be determined, it would reveal key information about the planarity of the aniline ring, the orientation of the methoxy and tert-butyl substituents relative to the ring, and the hydrogen bonding networks formed by the amine groups in the crystal lattice. This information is crucial for understanding the solid-state packing and physical properties of the compound.
Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions of this compound
The supramolecular assembly and bulk properties of this compound are dictated by a variety of non-covalent intermolecular interactions. The molecule's functional groups—an amino group (-NH₂), a methoxy group (-OCH₃), a bulky tert-butyl group (-C(CH₃)₃), and an aromatic ring—all contribute to a complex interplay of forces. Advanced spectroscopic techniques are indispensable for elucidating these interactions, providing detailed insights into the solid-state packing, solution-phase behavior, and gas-phase clustering of the compound.
The primary intermolecular forces at play in this compound include:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as acceptors.
π-Interactions: The aromatic ring can participate in π-π stacking and C-H···π interactions.
Van der Waals Forces: The sterically demanding tert-butyl group contributes significantly to dispersion forces.
To illustrate the types of interactions that can be expected in the crystalline state, we can examine the crystallographic data of a closely related compound, 2-methoxy-4-nitroaniline. While the electronic properties are altered by the substitution of a tert-butyl group with a nitro group, the arrangement of the key functional groups (amine and methoxy) provides a valuable model for potential hydrogen bonding and other close contacts.
Table 1: Intermolecular Hydrogen Bonds in the Crystal Structure of 2-Methoxy-4-nitroaniline wikipedia.org
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···O (methoxy) | 0.88 | 2.25 | 3.033 | 149 |
| N-H···O (nitro) | 0.88 | 2.45 | 3.220 | 146 |
This interactive table summarizes the key hydrogen bonding parameters observed in the crystal lattice of 2-methoxy-4-nitroaniline, a structural analogue of this compound.
Beyond the foundational data provided by X-ray crystallography, other advanced spectroscopic methods are employed to study intermolecular interactions in different phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for identifying through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of whether they are covalently bonded. For this compound in solution, a NOESY or ROESY experiment could reveal intermolecular associations by showing cross-peaks between protons of neighboring molecules. For instance, a cross-peak between the tert-butyl protons of one molecule and the aromatic protons of another would be direct evidence of a specific spatial arrangement, likely driven by packing or weak C-H···π interactions.
Advanced Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, coupled with ion mobility spectrometry, can be used to study non-covalent complexes and aggregation in the gas phase. tcichemicals.com For this compound, these methods could be used to detect and characterize dimers, trimers, or larger clusters held together by intermolecular forces. The stability of these gas-phase aggregates can provide insights into the strength of the underlying non-covalent interactions. Tandem mass spectrometry (MS/MS) experiments on these clusters can further elucidate the dissociation pathways and relative energies of the intermolecular bonds. tcichemicals.comnih.gov
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information on intermolecular interactions, particularly hydrogen bonding. In the solid state, the formation of N-H···O or N-H···N hydrogen bonds would lead to a characteristic shift in the N-H stretching frequency in the IR or Raman spectrum compared to the gas phase or a dilute solution in a non-polar solvent. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond.
By combining data from these advanced techniques, a comprehensive picture of the intermolecular interactions governing the behavior of this compound can be developed, from the precise geometry in the solid state to the dynamic associations in solution and the intrinsic binding forces in the gas phase.
Theoretical and Computational Investigations of 5 Tert Butyl 2 Methoxyaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and reactivity of substituted anilines, providing insights into their geometry, stability, and orbital energies.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-tert-Butyl-2-methoxyaniline, DFT calculations would be crucial for determining its most stable three-dimensional shape, or conformation. The primary conformational variables include the orientation of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring and the rotation of the bulky tert-butyl group.
In aniline (B41778), the amino group is known to be non-planar, exhibiting a pyramidal geometry with a specific inversion barrier. researchgate.net The presence of substituents on the ring significantly influences this geometry. researchgate.net For this compound, the key conformational aspects to be studied would be:
Amino Group Pyramidalization: The angle of the N-H bonds with respect to the plane of the benzene ring. Substituents can alter this angle and the energy barrier for the nitrogen atom to invert its position. researchgate.net Electron-donating groups, like methoxy and tert-butyl, generally increase the C-N bond length and the inversion barrier. researchgate.net
Methoxy Group Orientation: The methoxy group can orient its methyl group either towards or away from the adjacent amino group. DFT calculations would identify the rotational energy barrier and the preferred dihedral angle (C1-C2-O-CH₃).
tert-Butyl Group Rotation: While often considered to have relatively free rotation, steric hindrance with adjacent groups could lead to a preferred orientation.
A DFT study on the closely related o-anisidine (B45086) (2-methoxyaniline) found two stable, nearly degenerate conformers resulting from the non-planarity of the amino group. researchgate.net A similar situation would be expected for this compound, with the large tert-butyl group potentially creating a higher energy barrier for rotation of the adjacent methoxy group.
Table 1: Predicted Conformational Data for Aniline and its Derivatives from DFT Studies
| Compound | Method/Basis Set | Property | Calculated Value | Reference |
|---|---|---|---|---|
| Aniline | ab initio 6-311G | Amino Group Angle (θ) | ~42° | researchgate.net |
| o-Anisidine | B3LYP/6-311++G | Number of Stable Conformers | 2 | researchgate.net |
| Halosubstituted Anilines | DFT | Amino Group Geometry | Near-planar pyramidal | researchgate.net |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. For substituted anilines, the HOMO is typically a π-orbital with significant electron density on the benzene ring and the nitrogen atom of the amino group.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. The LUMO is usually a π*-antibonding orbital located over the aromatic ring.
HOMO-LUMO Gap (ΔE): A small gap suggests high chemical reactivity and polarizability, while a large gap indicates high stability. nih.govmdpi.com
Table 2: Representative Frontier Orbital Energies from Computational Studies on Analogous Compounds
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| o-Anisidine (gas phase) | B3LYP/6-311++G** | -5.18 | -0.09 | 5.09 | researchgate.net |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT | -0.26751 | -0.18094 | 0.08657 | nih.gov |
Note: Direct comparison of absolute energy values between different studies and methods can be misleading; the trends are more informative.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com This analysis provides insight into reaction mechanisms and kinetics. For this compound, this could be applied to reactions such as electrophilic aromatic substitution, oxidation, or polymerization.
The process involves:
Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.
Identifying the Transition State: A search is performed for the saddle point on the potential energy surface that connects reactants and products. This is a structure that is a minimum in all geometric dimensions except for one, which corresponds to the reaction coordinate. vcu.edu
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products. mdpi.com
For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals used DFT (M06-2X method) to map out the reaction pathways, including the formation of adducts and hydrogen abstraction products, successfully identifying the key transition states and predicting the major products. mdpi.com Similar methodologies could be applied to understand the reactivity of this compound in various chemical environments.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules (like solvents or other reactants). MD simulations model the movement of atoms by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Conformational Sampling: Explore the full range of accessible conformations in a solution phase at a given temperature, providing a dynamic picture that complements the static view from DFT.
Solvent Effects: Study how solvent molecules (e.g., water) arrange themselves around the aniline derivative and how this solvation shell affects its conformation and reactivity. Studies on aniline in aqueous solution have analyzed the formation of hydrogen bonds and molecular aggregates. bohrium.com
Intermolecular Interactions: Model the non-covalent interactions (e.g., van der Waals, hydrogen bonding, π-π stacking) between multiple this compound molecules or between the molecule and a surface. Such simulations are common for understanding the behavior of polyaniline chains. nih.govacs.org
Computational Predictions of Spectroscopic Properties
Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data. For this compound, these predictions would be highly useful.
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled by a small factor to better match experimental results. By analyzing the atomic motions associated with each calculated frequency (Potential Energy Distribution, PED), a definitive assignment of the experimental IR and Raman bands can be made. This has been done with high accuracy for related molecules like o-anisidine. researchgate.net
NMR Spectra: The chemical shifts (¹³C and ¹H) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). A strong linear correlation between calculated and experimental chemical shifts is often observed, aiding in the structural elucidation of complex molecules. researchgate.net
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. researchgate.net This analysis helps assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system.
Substituent Effects on Electronic Properties and Reactivity through Computational Methods
The electronic properties and reactivity of an aniline molecule are heavily influenced by the nature and position of substituents on the aromatic ring. acs.org The tert-butyl group at position 5 and the methoxy group at position 2 in this compound both act as electron-donating groups (EDGs) through different mechanisms.
Methoxy Group (-OCH₃): Donates electron density primarily through the resonance effect (+R effect) due to the lone pairs on the oxygen atom. It also has a weak electron-withdrawing inductive effect (-I effect).
tert-Butyl Group (-C(CH₃)₃): Donates electron density through the inductive effect (+I effect) and hyperconjugation.
Computational studies on substituted anilines consistently show that EDGs increase the electron density on the aromatic ring and the amino nitrogen. journaleras.com This has several predictable consequences:
Increased Reactivity towards Electrophiles: The higher electron density makes the ring more susceptible to attack by electrophiles.
Increased Basicity (Higher pKa): The increased electron density on the nitrogen atom makes it a stronger base compared to unsubstituted aniline, although steric effects from the ortho-methoxy group can modulate this. researchgate.net
Lower Oxidation Potential: As EDGs raise the energy of the HOMO, the molecule becomes easier to oxidize. umn.edu
Quantitative relationships, such as correlations with Hammett substituent constants (σ), are often used to describe these effects, and computational parameters like atomic charges or orbital energies can serve as effective descriptors. researchgate.netjournaleras.com
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
While classical methods for aniline (B41778) synthesis exist, future research will focus on developing more efficient, selective, and sustainable pathways to 5-tert-Butyl-2-methoxyaniline and its derivatives. Modern cross-coupling reactions, which have revolutionized C-N bond formation, offer significant promise.
Key areas for exploration include:
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful reaction could be optimized for coupling an ammonia (B1221849) equivalent or a protected amine with a corresponding aryl halide or triflate precursor, such as 1-bromo-4-tert-butyl-2-methoxybenzene. Research would focus on developing catalyst systems (ligands and palladium precursors) that are tolerant of the sterically hindered environment and provide high yields under mild conditions. nih.govrsc.org
Copper-Catalyzed Chan-Lam Coupling: This method provides an alternative to palladium-based systems, often with lower catalyst cost. rsc.org Investigating the coupling of 4-tert-butyl-2-methoxyphenylboronic acid with an amine source could provide a valuable, transition-metal-free pathway. acs.org
Modular Multi-component Syntheses: Recent advances in gold-catalyzed three-component reactions and other modular approaches allow for the rapid assembly of highly substituted anilines from simpler starting materials. researchgate.netrsc.orgbohrium.com Adapting these strategies could enable a one-pot synthesis of the target aniline, significantly improving step economy.
The table below compares potential modern synthetic routes for aniline synthesis applicable to the target compound.
| Synthetic Strategy | Key Reactants | Catalyst System (Typical) | Potential Advantages |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Palladium complex with phosphine (B1218219) ligand (e.g., P(t-Bu)3) | High functional group tolerance, broad scope. rsc.org |
| Chan-Lam Coupling | Arylboronic Acid + Amine | Copper salt (e.g., Cu(OAc)2) | Milder conditions, lower catalyst cost, often air-tolerant. rsc.org |
| Gold-Catalyzed Annulation | Alkynes, Pyrroles, Dienes | Cationic Gold(I) complex | High atom economy, rapid build-up of complexity. researchgate.net |
Development of New Catalytic Systems Incorporating this compound Derivatives
The electronic and steric properties of this compound make its derivatives attractive candidates for ligands in catalysis. The nitrogen atom can serve as a coordination site, while the substituents can tune the catalyst's activity, stability, and selectivity.
Future directions include:
Schiff Base Ligands: Condensation of this compound with various aldehydes can produce a library of Schiff base (imine) ligands. nih.gov These can be complexed with transition metals like copper, iron, or manganese to create catalysts for oxidation or other transformations. researchgate.netinorgchemres.org The bulky tert-butyl group could create a specific chiral pocket or enhance catalyst stability.
Ancillary Ligands in Cross-Coupling: Substituted anilines have been successfully used as ancillary ligands in well-defined Palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.gov Derivatives of this compound could be explored in this context to fine-tune the electronic and steric environment of the metal center, potentially leading to highly active catalysts for challenging cross-coupling reactions.
Nucleophilic Organocatalysis: Electron-rich anilines can act as effective nucleophilic catalysts. rsc.org Research into the catalytic activity of this compound in reactions like acylhydrazone formation could reveal superior performance due to the electron-donating methoxy (B1213986) group enhancing its nucleophilicity.
Integration into Advanced Functional Materials Synthesis
Anilines are fundamental precursors to a range of functional organic materials, including conducting polymers and organogels. wisdomlib.org The unique structure of this compound offers opportunities to create novel materials with tailored properties.
Emerging research perspectives involve:
Soluble Conducting Polymers: Polyaniline is a well-known conducting polymer, but its application is often limited by poor processability. Polymerizing derivatives of this compound could lead to substituted polyanilines. The bulky tert-butyl groups would likely disrupt chain packing, enhancing solubility in common organic solvents without significantly compromising electronic conductivity.
Supramolecular Organogels: Substituted anilines have been shown to form heat-set supramolecular organogels with host molecules like β-cyclodextrin. wisdomlib.org The specific size and hydrophobicity of the tert-butyl group could lead to the formation of gels with unique thermal and mechanical properties, suitable for applications in sensing or controlled release.
Monomers for High-Performance Polymers: The rigidity and defined geometry imparted by the substituted benzene (B151609) ring make it a candidate for incorporation into high-performance polymers like polyimides or polyamides, where its structure could enhance thermal stability and modify solubility characteristics.
Deeper Mechanistic Understanding of Complex Transformations
To fully exploit this compound in synthesis, a profound understanding of how its substituents influence reaction mechanisms is crucial. Future work should focus on detailed mechanistic studies of reactions where it is a key reactant.
Areas for investigation include:
Kinetic Analysis: Performing kinetic studies on reactions involving this compound, similar to Hammett plot analyses, can quantify the electronic effect of the combined methoxy and tert-butyl groups on reaction rates and transition state stability. rsc.org
Intermediate Trapping and Characterization: In complex multi-step reactions, such as the formation of heterocyclic systems from anilines and quinones, efforts should be directed at isolating and characterizing reaction intermediates. researchgate.net This would provide direct evidence for proposed pathways and clarify the role of the aniline derivative.
Stereochemical Outcomes: For reactions that generate chiral centers, a detailed investigation into how the sterically demanding tert-butyl group influences diastereoselectivity or enantioselectivity (in asymmetric catalysis) is warranted.
Multicomponent Reaction Strategies Employing this compound
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple precursors in a single step. acs.org The primary amine functionality of this compound makes it an ideal candidate for inclusion in various MCRs.
Future research should actively pursue:
Ugi and Passerini-type Reactions: Employing this compound as the amine component in the Ugi four-component reaction or related isocyanide-based MCRs can lead to the synthesis of vast libraries of complex, peptide-like scaffolds. nih.govencyclopedia.pub The steric bulk of the tert-butyl group may influence the conformational preferences of the resulting products, which is of significant interest in medicinal chemistry.
Synthesis of Heterocycles: Many MCRs are designed for the efficient synthesis of heterocyclic rings. Using this compound in reactions such as the Hantzsch pyridine (B92270) synthesis or Biginelli reaction could provide rapid access to novel, highly substituted heterocycles with potential biological activity.
The table below illustrates a hypothetical Ugi four-component reaction (U-4CR) utilizing this compound.
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Resulting Scaffold |
| This compound | An Aldehyde (R¹-CHO) | An Isocyanide (R²-NC) | A Carboxylic Acid (R³-COOH) | α-acylamino amide |
Computational-Experimental Synergy in Designing New Derivatives
The synergy between computational chemistry and experimental synthesis provides a powerful paradigm for modern chemical research. Applying theoretical methods can accelerate the design and discovery of novel derivatives of this compound with desired properties.
Key synergistic approaches for the future include:
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic (e.g., HOMO-LUMO energies), and spectroscopic properties of new derivatives before their synthesis. researchgate.netrsc.orgresearchgate.net This can help prioritize synthetic targets with the most promising characteristics for catalysis or materials science.
Modeling Reaction Mechanisms: Computational modeling can elucidate complex reaction pathways, identify transition states, and calculate activation energies. beilstein-journals.orgacs.org This insight can explain experimentally observed outcomes and guide the optimization of reaction conditions for higher yield and selectivity.
Rational Design of Catalysts: By modeling the interaction of this compound-derived ligands with metal centers, computational chemistry can aid in the rational design of new catalysts with enhanced activity and selectivity for specific chemical transformations. researchgate.net
Q & A
Basic: What are the recommended methods for synthesizing 5-tert-Butyl-2-methoxyaniline, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as inferred from analogous tert-butyl-substituted aniline derivatives . Key steps include:
- Protection of functional groups : Use tert-butyl groups to stabilize intermediates.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
- Purity validation : Combine HPLC (≥95% purity threshold) and NMR to confirm structural integrity. For reproducibility, document solvent ratios, temperature, and reaction times meticulously, adhering to guidelines for experimental rigor .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?
Methodological Answer:
Contradictions often arise from dynamic molecular interactions (e.g., hydrogen bonding) or solvent effects. Strategies include:
- Variable-temperature NMR : To observe conformational changes.
- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict spectral patterns and cross-validate experimental data.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.
Refer to journals like Beilstein Journal of Organic Chemistry for standardized reporting of spectral anomalies .
Basic: What are the critical storage conditions for this compound to maintain stability?
Methodological Answer:
The compound is light-sensitive and hygroscopic. Optimal storage involves:
- Environment : Sealed, dark containers under inert gas (argon/nitrogen).
- Temperature : Room temperature (20–25°C) in a desiccator.
- Monitoring : Periodic TLC or HPLC to detect degradation (e.g., oxidation of the methoxy group) .
Advanced: How does the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The tert-butyl group acts as a steric hindrance modulator:
- Electronic effects : Electron-donating tert-butyl groups deactivate the aromatic ring, slowing electrophilic substitution.
- Steric effects : Bulkiness reduces accessibility to meta/para positions, favoring ortho-functionalization.
Experimental design : - Compare reaction rates with/without tert-butyl via kinetic studies (UV-Vis or GC-MS monitoring).
- Use computational tools (e.g., molecular docking) to predict steric interactions .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR spectroscopy : H/C NMR to confirm substituent positions and tert-butyl integration.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Elemental analysis : Verify C/H/N ratios (±0.3% tolerance).
For reproducibility, report solvent deuteration and internal standards used .
Advanced: What strategies mitigate decomposition of this compound under oxidative conditions?
Methodological Answer:
Decomposition pathways (e.g., methoxy group oxidation) require:
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0 wt%.
- Atmosphere control : Conduct reactions under nitrogen/argon.
- Kinetic profiling : Use DSC (differential scanning calorimetry) to identify degradation onset temperatures.
Cross-reference hazard statements (e.g., H302, H315) to design safe handling protocols .
Basic: How can researchers verify the absence of regioisomeric impurities in synthesized this compound?
Methodological Answer:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
- 2D NMR : NOESY or HSQC to distinguish regioisomers via spatial correlations.
- Synthetic controls : Compare retention times with authentic regioisomer standards .
Advanced: What computational methods predict the adsorption behavior of this compound on indoor surfaces?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions with silica or cellulose surfaces (GROMACS or LAMMPS).
- Surface plasmon resonance (SPR) : Quantify adsorption coefficients experimentally.
- Microspectroscopic imaging : AFM-IR or Raman mapping to track surface reactivity in controlled environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
